2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

SIRT2 inhibition anticancer epigenetics

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207026-11-6) is a chemically distinct entry in the pharmacologically validated imidazole-2-thioacetamide class. The 1,5-diarylimidazole core enables CYP isoform modulation (parent thiol IC50 4.8 nM for CYP11B1), while the N-phenylacetamide tail offers an unexplored vector for tuning SIRT2 (analog IC50 42 nM) and COX-1/2 selectivity. Researchers pursuing differentiated epigenetic, anti-inflammatory, or adrenal steroidogenesis programs should evaluate this scaffold-hopping template. Standard international B2B shipping available for R&D quantities.

Molecular Formula C24H21N3OS
Molecular Weight 399.51
CAS No. 1207026-11-6
Cat. No. B2626156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1207026-11-6
Molecular FormulaC24H21N3OS
Molecular Weight399.51
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H21N3OS/c28-23(26-21-14-8-3-9-15-21)18-29-24-25-16-22(20-12-6-2-7-13-20)27(24)17-19-10-4-1-5-11-19/h1-16H,17-18H2,(H,26,28)
InChIKeyGXPNSVYRRHGXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Chemical Identity and Scaffold Profile for Research Procurement


2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207026-11-6) is a synthetic small molecule composed of a 1-benzyl-5-phenyl-1H-imidazole core connected via a thioether bridge to an N-phenylacetamide moiety. Its molecular formula is C24H21N3OS with a molecular weight of 399.5 g/mol . The compound falls within the imidazole-2-thioacetamide class, a privileged scaffold recognized for interactions with diverse pharmacological targets including cytochrome P450 isoforms, indoleamine 2,3-dioxygenase (IDO), and cyclooxygenases [1].

Why 1-Benzyl-5-phenylimidazole-2-thioacetamides Cannot Be Interchanged with In-Class Analogs


Minor structural perturbations within the imidazole-2-thioacetamide series produce marked shifts in target potency and selectivity. Replacing the imidazole with a pyrimidine yields a potent SIRT2 inhibitor scaffold (IC50 42 nM) [1], whereas swapping the N-phenylacetamide tail for an N-thiazolylacetamide tail redirects activity toward COX-1/2 inhibition (88% COX-2 inhibition at 10 µM) [2]. The 1-benzyl-5-phenyl substitution pattern on the imidazole core additionally modulates cytochrome P450 engagement, with the parent thiol displaying sub-nanomolar CYP11B1 inhibition (IC50 4.8 nM) [3]. Importantly, no published primary research data exist for the target compound itself; high-strength differential evidence is therefore limited, and the compound should be regarded as an unexplored yet structurally distinctive entry within this validated chemotype.

Quantitative Comparator Evidence for 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Validated Pharmacophores and Class-Level Potency Benchmarks


SIRT2 Inhibitory Potential: Imidazole Scaffold Versus Pyrimidine-Based Congeners

Direct SIRT2 inhibitory data for the target compound are not available. However, the N-phenylacetamide group is a validated SIRT2 pharmacophore. In the pyrimidine series 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, compound 28e achieves an IC50 of 42 nM against recombinant human SIRT2 with >100-fold selectivity over SIRT1 and SIRT3 [1]. This compares favorably with the first-generation selective SIRT2 inhibitor AGK2, which exhibits an IC50 of 3.5 µM under analogous in vitro conditions . The target compound presents an imidazole-based heterocyclic core that is chemically distinct from both the pyrimidine scaffold and AGK2, providing a novel chemotype for SIRT2 inhibitor optimization that has not been empirically evaluated.

SIRT2 inhibition anticancer epigenetics

COX-2 Enzyme Inhibition: N-Phenylacetamide vs. N-Thiazolylacetamide Tail Comparison

In a study of structurally analogous 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, the unsubstituted parent compound 1 inhibited COX-2 by 88% at 10 µM, compared with 98.2% COX-2 inhibition by the selective reference inhibitor SC-560 at the same concentration [1]. Compound 1 also showed 60.9% COX-1 inhibition, indicating a moderate selectivity margin. The target compound differs by carrying an N-phenylacetamide tail rather than an N-thiazolylacetamide tail; this structural divergence is anticipated to alter both COX isoform potency and selectivity, though empirical data are absent. The 1,5-diarylimidazole-2-thio core common to both molecules serves as a validated platform for developing COX-modulating agents.

COX-2 inhibition anti-inflammatory cyclooxygenase

CYP11B1/B2 Enzyme Inhibition: Potency of the 1-Benzyl-5-phenylimidazole Pharmacophore

The parent compound 1-benzyl-5-phenyl-1H-imidazole-2-thiol demonstrates exceptionally potent inhibition of human CYP11B1 (IC50 4.8 nM) and CYP11B2 (IC50 11 nM) in recombinant enzyme assays [1]. These values rank among the most potent imidazole-based CYP11B inhibitors reported, surpassing many clinically used azole antifungals. The target compound incorporates the same 1-benzyl-5-phenylimidazole core but replaces the free thiol with a thioether-linked N-phenylacetamide group. While the free thiol may facilitate direct heme-iron coordination, the thioether-substituted derivative retains the imidazole nitrogen for heme binding and is predicted to maintain CYP11B inhibitory activity, potentially with altered isoform selectivity due to the extended acetamide side chain. No empirical CYP inhibition data exist for the target compound.

CYP11B1 CYP11B2 steroid biosynthesis Cushing's syndrome

Prioritized Research Application Scenarios for 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide


SIRT2-Targeted Anticancer Lead Discovery

The N-phenylacetamide moiety of the target compound is a validated SIRT2 pharmacophore, with the pyrimidine analog 28e achieving 42 nM IC50 and demonstrating antiproliferative activity in MCF-7 breast cancer cells [1]. The imidazole scaffold of the target compound provides a chemically distinct heterocyclic core for developing novel SIRT2 inhibitors. Researchers pursuing epigenetic anticancer strategies can evaluate this compound as a structurally differentiated starting point, where pyrimidine-based inhibitors face selectivity, resistance, or pharmacokinetic challenges.

Anti-Inflammatory Research via COX-2 Modulation

The 1,5-diarylimidazole-2-thio scaffold has demonstrated COX-2 inhibitory activity (88% inhibition at 10 µM for the thiazole analog) [2]. The target compound's N-phenylacetamide tail represents an unexplored structural vector for tuning COX-1/COX-2 selectivity. Medicinal chemistry groups focused on non-steroidal anti-inflammatory drug (NSAID) discovery can use this compound as a scaffold-hopping template to engineer selectivity profiles distinct from both traditional NSAIDs and thiazole-containing diarylimidazole analogs.

Steroidogenesis Modulation Targeting CYP11B Enzymes

The parent 1-benzyl-5-phenyl-1H-imidazole-2-thiol exhibits sub-nanomolar CYP11B1 inhibition (IC50 4.8 nM) and potent CYP11B2 inhibition (IC50 11 nM) [3]. The target compound retains the core pharmacophore while introducing a thioether-linked N-phenylacetamide substituent that may confer altered isoform selectivity. Research groups investigating Cushing's syndrome, primary hyperaldosteronism, or metabolic syndrome can explore this compound as a structurally novel modulator of adrenal steroidogenesis with potential selectivity advantages over existing azole-based CYP inhibitors.

Quote Request

Request a Quote for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.